molecular formula C9H7NO2 B1427711 1-Oxoisoindoline-5-carbaldehyde CAS No. 926307-99-5

1-Oxoisoindoline-5-carbaldehyde

Cat. No.: B1427711
CAS No.: 926307-99-5
M. Wt: 161.16 g/mol
InChI Key: UMYUTSDBBFORJI-UHFFFAOYSA-N
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Description

1-Oxoisoindoline-5-carbaldehyde is a chemical compound with the CAS Number: 926307-99-5 and a molecular weight of 161.16 . It is a solid substance that appears as a white to yellow solid .


Physical and Chemical Properties Analysis

This compound is a solid substance that appears as a white to yellow solid . It has a molecular weight of 161.16 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Tricyclic Systems : The reaction of 2-chloroindole-3-carbaldehyde with epichlorohydrin leads to the formation of the oxazolo[3,2-a]indole skeleton, demonstrating its utility in constructing complex chemical structures (Suzdalev et al., 2011).
  • Coordination in Paramagnetic Transition Metal Ions : 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand for coordinating paramagnetic transition metal ions, highlighting potential applications in magnetic materials (Giannopoulos et al., 2014).
  • Efficient Synthesis of Substituted 3-Oxoisoindolines : A novel method for synthesizing substituted 3-oxoisoindolines has been developed, demonstrating the adaptability of these compounds in chemical synthesis (Nammalwar et al., 2015).

Safety and Hazards

The safety information available indicates that 1-Oxoisoindoline-5-carbaldehyde may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye protection, and in case of contact with eyes, rinsing cautiously with water .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 1-Oxoisoindoline-5-carbaldehyde are not widely reported. It is known that isoindoline derivatives can interact with various enzymes and proteins . For instance, some isoindoline derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in neurotransmission . The nature of these interactions often involves the formation of covalent bonds between the isoindoline derivative and the target molecule .

Cellular Effects

The cellular effects of this compound are not well-documented. Isoindoline derivatives have been shown to influence cell function in various ways. For example, some isoindoline derivatives have been found to inhibit acetylcholinesterase, which can affect neurotransmission and thus influence the functioning of nerve cells .

Molecular Mechanism

Isoindoline derivatives have been found to inhibit acetylcholinesterase, suggesting that they may exert their effects by binding to this enzyme and preventing it from breaking down acetylcholine . This could lead to an increase in acetylcholine levels, which could in turn affect various cellular processes, including cell signaling and gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under inert atmosphere and at temperatures between 2-8°C .

Metabolic Pathways

Given that isoindoline derivatives can interact with various enzymes and proteins, it is possible that this compound could be involved in various metabolic pathways .

Transport and Distribution

The compound’s interactions with various enzymes and proteins suggest that it could be transported and distributed in a manner similar to other isoindoline derivatives .

Subcellular Localization

Given its potential interactions with various enzymes and proteins, it is possible that this compound could be localized to various compartments or organelles within the cell .

Properties

IUPAC Name

1-oxo-2,3-dihydroisoindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-5-6-1-2-8-7(3-6)4-10-9(8)12/h1-3,5H,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYUTSDBBFORJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C=O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743698
Record name 1-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926307-99-5
Record name 1-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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